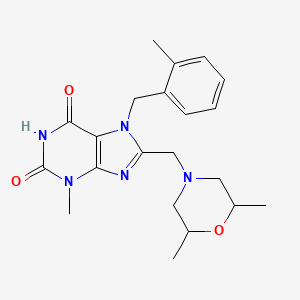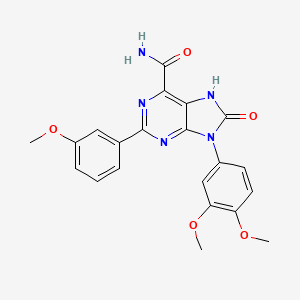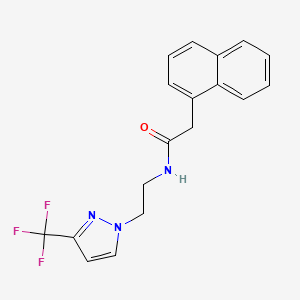
8-((2,6-dimethylmorpholino)methyl)-3-methyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the purine ring system, followed by the attachment of the various substituents. The 2,6-dimethylmorpholino group and the 2-methylbenzyl group would likely be introduced through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular formula of the compound is C21H27N5O3, and its molecular weight is 397.479. The structure contains a purine ring, which is a bicyclic aromatic ring consisting of a pyrimidine ring fused to an imidazole ring. Attached to this purine ring are a 2,6-dimethylmorpholino group and a 2-methylbenzyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the nature of its substituents. For example, the presence of the morpholino group might increase its solubility in water, while the benzyl group might increase its lipophilicity .科学的研究の応用
Crystal Structure Analysis
The study by Karczmarzyk and Pawłowski (1997) focuses on the crystal structure of a compound similar to the one mentioned, highlighting its typical geometry within the purine fused-ring system. This analysis provides insights into the molecular conformation, which is critical for understanding the compound's interactions and potential applications in medicinal chemistry (Karczmarzyk & Pawłowski, 1997).
Marine Natural Products
Research conducted by Ma et al. (2007) uncovered new bromophenols and brominated tetrahydroisoquinolines in the red alga Rhodomela confervoides. These compounds, including variations of the mentioned purine dione, offer potential applications in developing new pharmaceuticals due to their unique structures and biological activities (Ma et al., 2007).
Multitarget Drugs for Neurodegenerative Diseases
Brunschweiger et al. (2014) designed 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as water-soluble xanthine derivatives to improve solubility and evaluate their potential as multitarget drugs for neurodegenerative diseases. This research highlights the versatility of purine dione derivatives in addressing complex diseases by targeting multiple biological pathways (Brunschweiger et al., 2014).
Interactions Pattern in Pharmaceutically Relevant Polymorphs
A study by Latosinska et al. (2014) on methylxanthines, including theophylline and its derivatives, provides a detailed examination of their solid-state properties and interactions. This research is crucial for understanding the physicochemical characteristics of purine dione derivatives, influencing their pharmaceutical applications and efficacy (Latosinska et al., 2014).
Synthesis and Antiviral Activity
Kelley, Linn, and Selway (1991) synthesized and evaluated the antirhinovirus activity of 8-substituted analogues of a structurally related compound. This research underscores the potential antiviral applications of purine dione derivatives, offering a pathway for developing new treatments for viral infections (Kelley, Linn, & Selway, 1991).
Safety and Hazards
特性
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-13-7-5-6-8-16(13)11-26-17(12-25-9-14(2)29-15(3)10-25)22-19-18(26)20(27)23-21(28)24(19)4/h5-8,14-15H,9-12H2,1-4H3,(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJCWNJJGXLUAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2CC4=CC=CC=C4C)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dimethyl-3-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]pyrimidin-4-one](/img/structure/B2712671.png)



![[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2712680.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2712682.png)
![4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2712683.png)
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2712684.png)


![1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2712689.png)
![4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2712691.png)

